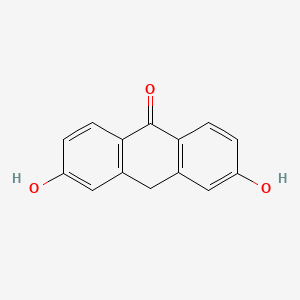
3,6-Dihydroxyanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxyanthracen-9(10H)-one is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups located at the 3rd and 6th positions of the anthracene ring system, and a ketone group at the 9th position. Anthraquinones are known for their vibrant colors and are commonly found in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of 3,6-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of anthracenediols.
Substitution: Formation of esters or ethers of this compound.
Aplicaciones Científicas De Investigación
3,6-Dihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxyanthracen-9(10H)-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to apoptosis.
Comparación Con Compuestos Similares
3,6-Dihydroxyanthracen-9(10H)-one can be compared with other anthraquinones, such as:
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
2,6-Dihydroxyanthraquinone: Studied for its potential anticancer properties.
1,8-Dihydroxyanthraquinone: Used in the synthesis of pharmaceuticals and organic semiconductors.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinones.
Propiedades
Fórmula molecular |
C14H10O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3,6-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7,15-16H,5H2 |
Clave InChI |
NNSAIJMAURQAPL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


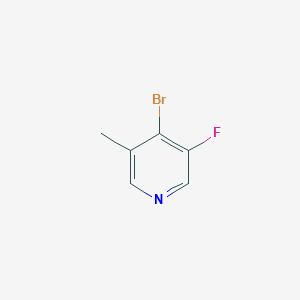
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
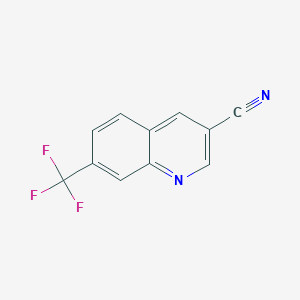
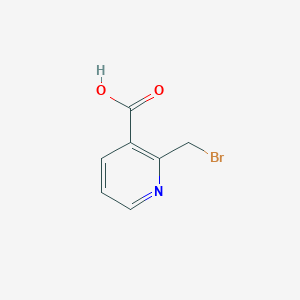
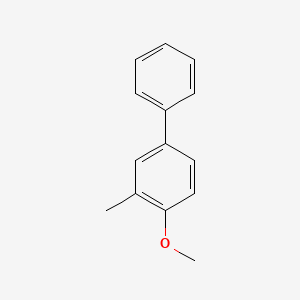
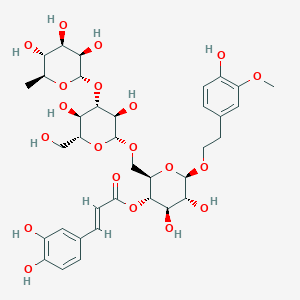


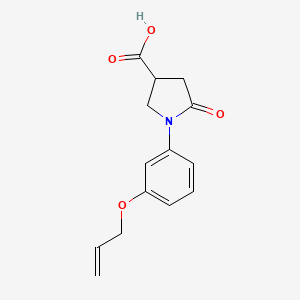
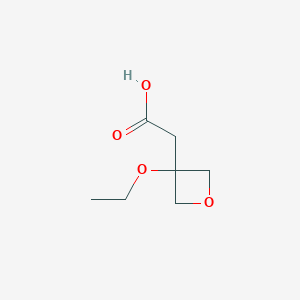
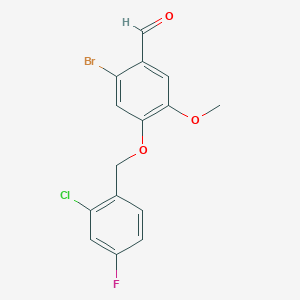
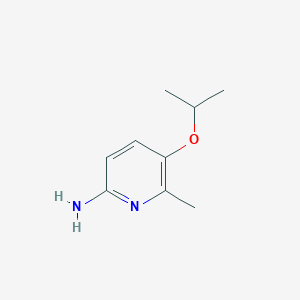
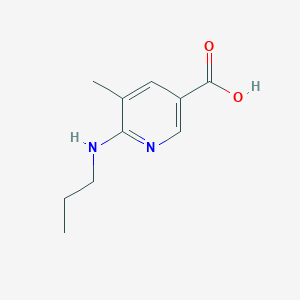
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
